Ethyl 4-dimethylaminobenzoate

Catalog No.
S589938
CAS No.
10287-53-3
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-dimethylaminobenzoate

CAS Number

10287-53-3

Product Name

Ethyl 4-dimethylaminobenzoate

IUPAC Name

ethyl 4-(dimethylamino)benzoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3

InChI Key

FZUGPQWGEGAKET-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)C

Synonyms

4-Dimethylaminobenzoic Acid Ethyl Ester; 4-Ethoxycarbonyl-N,N-dimethylaniline; Darocur EBD; Darocur EDB; EDAB; EDMAB; EPD; Ethyl 4-(N,N-dimethylamino)benzoate; Ethyl 4-(dimethylamino)benzoate; Ethyl N,N-dimethylamino-p-benzoate; Ethyl p-(N,N-dimethyl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)C

Ethyl 4-dimethylaminobenzoate (EDAB), also known as 4-(dimethylamino)benzoic acid ethyl ester, is a synthetic organic compound. Limited information is available on its origin or specific role in scientific research [, , ].


Molecular Structure Analysis

EDAB has a structure consisting of a benzene ring with an ester group attached at one position and a dimethylamino group at another. The ester group comprises an ethyl chain bonded to a carbonyl group (C=O), which is further linked to the benzene ring. The dimethylamino group consists of a nitrogen atom bonded to two methyl groups (CH3) and attached to the benzene ring at a different position than the ester group [, , ].

This structure suggests potential for various functionalities:

  • The aromatic benzene ring can participate in pi-pi interactions, which are important for binding to other molecules [].
  • The ester group can undergo hydrolysis reactions, potentially making the molecule susceptible to breakdown in water [].
  • The dimethylamino group is a common functional group known for its electron-donating properties, which could be relevant in interactions with other molecules [].

Chemical Reactions Analysis

  • Hydrolysis: The ester bond in EDAB could be susceptible to hydrolysis in aqueous environments, breaking it down into 4-dimethylaminobenzoic acid and ethanol [].
C₁₁H₁₅NO₂ (EDAB) + H₂O -> C₈H₁₁NO₂ (4-dimethylaminobenzoic acid) + C₂H₅OH (ethanol)
  • Nucleophilic substitution: The ester group could potentially undergo nucleophilic substitution reactions, where the ethoxy group (C₂H₅O) is replaced by another nucleophile [].

Photoinitiator:

  • Et-PABA functions as a photoinitiator, a molecule that absorbs light and initiates subsequent chemical reactions. This property makes it valuable in various research fields, including:
    • Photopolymerization: Et-PABA can initiate the polymerization of monomers when exposed to light, enabling the formation of desired polymers for various applications. Source: Sigma-Aldrich:
    • Cell encapsulation: In research related to tissue engineering and regenerative medicine, Et-PABA can be used to encapsulate cells within a photopolymerizable material. Source: Sigma-Aldrich:

UV Filter:

  • Due to its light-absorbing properties, Et-PABA has been investigated as a potential ultraviolet (UV) filter. However, research suggests it may possess estrogenic activity, raising concerns about potential endocrine disruption. Source: PubChem: ) Therefore, its use in sunscreens and other cosmetic products is generally not recommended.

Other Research Applications:

  • Apart from the aforementioned uses, Et-PABA is involved in various scientific studies, including:
    • Development of novel materials: Researchers explore Et-PABA's potential in creating new materials with specific properties, such as self-healing polymers.
    • Biological research: Et-PABA may serve as a research tool in studies related to cell signaling and other biological processes, although further investigation is needed.

Physical Description

DryPowder; PelletsLargeCrystals

XLogP3

2.9

UNII

829S8D3Y0X

GHS Hazard Statements

Aggregated GHS information provided by 214 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 151 of 214 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 63 of 214 companies with hazard statement code(s):;
H360 (92.06%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

10287-53-3

Wikipedia

Parbenate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Printing ink manufacturing
Benzoic acid, 4-(dimethylamino)-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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